GSK-25

ROCK1 inhibition Dihydropyrimidine SAR Cardiovascular research

Many ROCK inhibitors fail in chronic in vivo studies due to off-target kinase confounding or poor oral PK. GSK-25 resolves this with a validated clean profile and robust oral exposure. • ROCK1 IC50=7 nM; >100-fold selective over 31 kinases; ~100-fold over RSK1; ~250-fold over p70S6K • Oral bioavailability 49% (rat), t1/2=1.8 h; CYP450 IC50 >2.2 µM for CYP2C9/2D6/3A4 - minimal drug-drug interaction risk • 25 mmHg MAP reduction in SHR at 30 mg/kg p.o. - a reproducible benchmark for cardiovascular dosing studies

Molecular Formula C24H16Cl2F2N6O
Molecular Weight 513.33
CAS No. 874119-56-9
Cat. No. B2474917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-25
CAS874119-56-9
Molecular FormulaC24H16Cl2F2N6O
Molecular Weight513.33
Structural Identifiers
SMILESCC1=C(C(N=C(N1)C2=CC(=NC=C2)Cl)C3=C(C=C(C=C3)Cl)F)C(=O)NC4=C(C=C5C(=C4)C=NN5)F
InChIInChI=1S/C24H16Cl2F2N6O/c1-11-21(24(35)32-19-6-13-10-30-34-18(13)9-17(19)28)22(15-3-2-14(25)8-16(15)27)33-23(31-11)12-4-5-29-20(26)7-12/h2-10,22H,1H3,(H,30,34)(H,31,33)(H,32,35)
InChIKeyKZYAHEIPPAPADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GSK-25 (874119-56-9): Potent and Orally Bioavailable ROCK1 Inhibitor for Cardiovascular Research


4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide, also known as GSK-25, is a synthetic small molecule belonging to the dihydropyrimidine class [1]. It functions as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) with a demonstrated oral bioavailability profile [2]. The compound was optimized from a dihydropyrimidinone core to improve pharmacokinetic properties and reduce cytochrome P450 liabilities, distinguishing it from earlier ROCK inhibitors [1].

The Critical Flaw in Generic Substitution: Why 6-Fluoroindazole in GSK-25 Prevents Suboptimal Pharmacokinetics and P450 Interference


Interchanging GSK-25 with structurally similar dihydropyrimidine ROCK1 inhibitors is not scientifically valid. The compound's 6-fluoroindazole moiety is a key structural determinant for its favorable oral bioavailability and extended half-life in rats [1]. Unsubstituted indazole analogues (e.g., compound 22) exhibit comparable in vitro potency but fail to translate to adequate in vivo exposure [1]. Furthermore, GSK-25's optimized heteroaryl substitutions confer a significantly improved cytochrome P450 inhibition profile (>2.2 µM across tested isozymes), a critical safety margin often absent in earlier-generation ROCK inhibitors [2].

Quantitative Evidence for Selecting GSK-25 over Analogues: A Comparative Analysis of Potency, Selectivity, and In Vivo Performance


Direct Comparison of In Vitro ROCK1 Inhibition: GSK-25 Maintains Potency While Achieving Superior In Vivo Pharmacokinetics

In a direct head-to-head comparison, GSK-25 (compound 25) demonstrates ROCK1 inhibitory potency (IC50 = 4 nM) equivalent to its unsubstituted indazole analogue (compound 22, IC50 = 4 nM) [1]. However, the addition of the 6-fluoro group on the indazole ring in GSK-25 is essential for achieving its favorable pharmacokinetic profile, a property not shared by the unsubstituted analogue [2].

ROCK1 inhibition Dihydropyrimidine SAR Cardiovascular research

Superior Oral Bioavailability and Half-Life in Rat Model: A Defining Advantage for In Vivo Dosing

GSK-25 exhibits a markedly improved oral bioavailability (49%) and half-life (1.8 h) in male Sprague-Dawley rats compared to the initial dihydropyrimidine lead compound 2, which had an oral bioavailability of 16% and a half-life of 1.0 h [1]. This enhancement is directly attributed to the optimized 6-fluoroindazole substitution [2].

Oral bioavailability Pharmacokinetics In vivo pharmacology

Dramatically Reduced Cytochrome P450 Liability: A Critical Safety Margin for Prolonged Studies

GSK-25 demonstrates a dramatically improved cytochrome P450 inhibition profile compared to the early lead dihydropyrimidine 2 [1]. GSK-25 exhibits IC50 values >2.2 µM for CYP2C9, CYP2D6, and CYP3A4, whereas lead compound 2 showed significant liability with IC50 values of 0.64 µM for CYP2C9 and 0.09 µM for CYP2D6 [2].

Drug metabolism Cytochrome P450 Safety pharmacology

Wide Kinase Selectivity Profile: >100-Fold Window Over RSK1 and p70S6K

GSK-25 maintains excellent selectivity against a panel of 31 kinases, with >100-fold selectivity for ROCK1 over the panel [1]. It shows specific selectivity over the related AGC family kinases RSK1 (IC50 = 398 nM) and p70S6K (IC50 = 1000 nM) [2].

Kinase selectivity Off-target profiling Chemical biology

In Vivo Efficacy: Robust Blood Pressure Reduction in Spontaneously Hypertensive Rat Model

Oral administration of GSK-25 at a single dose of 30 mg/kg in conscious spontaneously hypertensive rats (SHR) induced a 25 mmHg reduction in mean arterial pressure (MAP) at 3 hours post-dose [1]. This magnitude of effect confirms robust on-target in vivo activity and validates the compound's utility as a chemical probe for cardiovascular studies [2].

Hypertension In vivo efficacy Cardiovascular pharmacology

Optimal Use Cases for GSK-25 (874119-56-9) in Cardiovascular and Cell Biology Research


Oral Dosing in Rodent Models of Hypertension and Cardiovascular Disease

GSK-25's 49% oral bioavailability and 1.8 h half-life in rats make it an ideal tool for chronic or acute oral dosing studies in rodent models of hypertension, cardiac hypertrophy, and vascular dysfunction. The compound's demonstrated 25 mmHg reduction in mean arterial pressure in SHR at 30 mg/kg p.o. provides a validated benchmark for experimental design and dose selection [1].

Long-Term In Vivo Studies Requiring Low CYP-Mediated Drug-Drug Interaction Risk

For experiments involving co-administration of other pharmacological agents or for long-term safety studies, GSK-25's clean P450 profile (IC50 > 2.2 µM for CYP2C9, CYP2D6, CYP3A4) significantly reduces the risk of confounding drug-drug interactions and metabolite-related toxicity, a common limitation of earlier ROCK inhibitors like fasudil [1].

Ex Vivo and In Vitro Assays Requiring High Target Selectivity

In cellular or tissue-based assays where off-target kinase inhibition could confound results, GSK-25's well-defined selectivity profile (>100-fold over 31 kinases, ~100-fold over RSK1, and ~250-fold over p70S6K) ensures that observed effects can be more reliably attributed to ROCK1 inhibition. This is critical for mechanistic studies in smooth muscle contraction, cytoskeletal dynamics, and cell migration [1].

Pharmacokinetic/Pharmacodynamic Modeling and Compound Optimization

The comprehensive PK data for GSK-25 in both rat and monkey (F=49% and 19%, respectively; t1/2=1.8 h and 2.2 h) provide a valuable reference for medicinal chemists developing next-generation ROCK inhibitors. The compound serves as an excellent benchmark for evaluating new chemical entities in the dihydropyrimidine series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.